Ethacridine lactate
Overview
Description
Ethacridine lactate, also known as ethacridine monolactate monohydrate or acrinol, is an aromatic organic compound based on acridine . It is an antiseptic and has an antibacterial effect . It is used for the treatment of infected wounds and diarrhea . Ethacridine intercalates DNA, increases levels of prostaglandin E (PGE), decreases excretion of estriol, and can induce fetal death in pregnant females .
Synthesis Analysis
Ethacridine lactate has been loaded onto two-dimensional glucosamine functionalized graphene-based nanocarriers for antibacterial applications . The resulting nanoformulations had distinct, controllable physiochemical properties .Molecular Structure Analysis
The molecular formula of Ethacridine lactate is C18H21N3O4 . It forms orange-yellow crystals with a melting point of 226 °C and it has a stinging smell .Chemical Reactions Analysis
Ethacridine lactate has been loaded onto two-dimensional glucosamine functionalized graphene-based nanocarriers . The resulting nanoformulations had distinct, controllable physiochemical properties .Physical And Chemical Properties Analysis
Ethacridine lactate forms orange-yellow crystals with a melting point of 226 °C and it has a stinging smell . It is soluble in water, easy to be soluble in hot water, slightly soluble in ethanol, insoluble in ether .Scientific Research Applications
Spectrophotometric Methods for Estimation in Pharmaceutical Formulations Ethacridine lactate, an antiseptic in 0.1% solutions, has seen the development of spectrophotometric methods for its estimation in pharmaceutical formulations. Two methods were developed: one based on the condensation with an aromatic aldehyde forming a chromophore, and another based on a redox reaction followed by complex formation with IO3-Metol reagent. These methods, validated for routine quality control, do not suffer interference from common excipients in dosage forms, demonstrating the adaptability of ethacridine lactate to precise quantification techniques (A. Unnisa, N. Manasa, P. Ravali, 2011).
Comparative Studies on Wound Healing A study comparing ethacridine lactate with hypochlorous acid in rats for early wound healing observed that hypochlorous acid-treated wounds healed faster both macroscopically and histopathologically than those treated with ethacridine lactate. This suggests that while ethacridine lactate has applications in wound care, there may be more efficient alternatives for certain conditions (Yehia Alhbou, Birkan Karsli, Tugçe Sumer, 2021).
Biosorption Studies for Environmental Applications Research into biosorptive removal of ethacridine lactate from aqueous solutions has been conducted using Saccharomyces pastorianus residual biomass and calcium alginate composite beads. This study showcases the potential for using biosorbent materials to treat ethacridine lactate contamination in water, emphasizing the material's efficiency in a continuous system and the effectiveness of mathematical modeling for understanding biosorption dynamics (L. Rusu, C. Grigoras, A. Simion, E. Suceveanu, A. V. Dediu Botezatu, M. Harja, 2022).
Pediatric Dermatitis Treatment In clinical practice, ethacridine lactate combined with double hose wind scattered has been evaluated for treating pediatric irritant dermatitis. A study found that this combination was more effective and safer compared to traditional methods, suggesting its potential for wider clinical application in managing irritant dermatitis among children (Xiao-ling He, Ling-ling Liang, Rui-na Xu, 2013).
Safety And Hazards
Future Directions
Ethacridine lactate has been found to block SARS-CoV-2 with a distinct mode of action . It has also been loaded onto two-dimensional glucosamine functionalized graphene-based nanocarriers for antibacterial applications . The insights of this study revealed that Ethacridine lactate alone and a graphene oxide-based nanocarrier loaded with Ethacridine lactate showed a high potency to eradicate various bacteria tested in this study without harming the human cells .
properties
IUPAC Name |
7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.C3H6O3/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLLULUTZPKQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
442-16-0 (Parent) | |
Record name | Ethacridine lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10872472 | |
Record name | Ethacridine lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethacridine lactate | |
CAS RN |
1837-57-6, 6402-23-9 | |
Record name | Ethacridine lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1837-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethacridine lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHACRIDINE LACTATE | |
Source | DTP/NCI | |
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Record name | acrinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36333 | |
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Record name | Propanoic acid, 2-hydroxy-, compd. with 7-ethoxy-3,9-acridinediamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Ethacridine lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethacridine lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethacridine lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHACRIDINE LACTATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7T2I9823 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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